Vinyl chloroacetate
Overview
Description
Vinyl chloroacetate is an organic compound with the molecular formula C4H5ClO2. It is a colorless to light yellow liquid that is insoluble in water but denser than water. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl chloroacetate can be synthesized through the reaction of acetylene with chloroacetic acid. This reaction can be carried out in both vapor and liquid phases. In the vapor phase, the reaction is conducted at 250°C using a zinc-cadmium catalyst. In the liquid phase, a mercury salt catalyst is used .
Industrial Production Methods: The industrial production of this compound typically involves the use of monochloroacetic acid, hydroquinone, and yellow mercuric oxide. The reaction is carried out in a three-necked flask equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser. Acetylene gas is passed through the reaction mixture, which is heated gently with steam until the chloroacetic acid melts. The reaction mixture is then cooled to 40-50°C, and the absorption of acetylene is continued until it becomes very slow. The product is then distilled and fractionated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Vinyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with acids to liberate heat and with strong oxidizing acids to produce vigorous exothermic reactions.
Polymerization: It can polymerize explosively when heated or involved in a fire.
Reactions with Bases: Heat is generated by the interaction of esters with caustic solutions.
Reactions with Alkali Metals and Hydrides: Flammable hydrogen is generated.
Common Reagents and Conditions:
Acids: Strong oxidizing acids can cause vigorous reactions.
Bases: Caustic solutions interact with this compound to generate heat.
Alkali Metals and Hydrides: These reagents produce flammable hydrogen when reacted with this compound.
Major Products:
Heat and Hydrogen Gas: Produced during reactions with acids, bases, and alkali metals.
Scientific Research Applications
Vinyl chloroacetate is used in various scientific research applications, including:
Polymer Chemistry: It is used in the radical (co)polymerization with other monomers, such as N-vinylpyrrolidone, mediated by bis(acetylacetonate)cobalt derivatives.
Enzyme-Catalyzed Reactions: It is used for the enzyme-catalyzed, regioselective acylation of carbohydrates.
Material Science: It provides active sites for subsequent vulcanization and crosslinking in the design of bio-based elastomers.
Mechanism of Action
The mechanism of action of vinyl chloroacetate involves its reactivity with various chemical reagents. The compound’s chlorine group acts as an electron-withdrawing group, influencing the reactivity of the molecule. In polymerization reactions, this compound forms polymer chains through radical mechanisms. In enzyme-catalyzed reactions, it undergoes regioselective acylation, where the enzyme catalyzes the addition of the this compound to specific sites on the carbohydrate molecules .
Comparison with Similar Compounds
Vinyl chloroacetate can be compared with other vinyl esters and halogenated organic compounds:
Vinyl Acetate: Unlike this compound, vinyl acetate does not contain a chlorine atom, making it less reactive in certain substitution reactions.
Vinyl Laurate: This compound has a longer carbon chain compared to this compound, affecting its physical properties and reactivity.
Methyl 2-(Chloromethyl)acrylate: Similar to this compound, this compound contains a chlorine atom, but its reactivity is influenced by the presence of the acrylate group.
This compound’s unique reactivity due to the presence of the chlorine atom makes it a valuable compound in various chemical processes and industrial applications.
Properties
IUPAC Name |
ethenyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELOQYISYPGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Record name | VINYL CHLOROACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/4769 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-33-1 | |
Record name | Acetic acid, 2-chloro-, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0062509 | |
Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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Molecular Weight |
120.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloroacetate appears as a colorless to light yellow colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Liquid | |
Record name | VINYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4769 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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CAS No. |
2549-51-1 | |
Record name | VINYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4769 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethenyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-chloro-, ethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYL CHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V67DD44DS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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